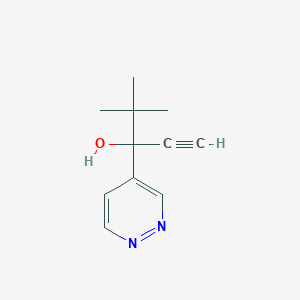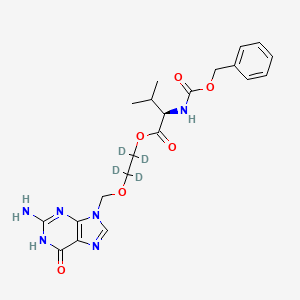
N-Carboxybenzyl D-Valacyclovir-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carboxybenzyl D-Valacyclovir-d4 is a stable isotope-labeled compound used primarily as an internal standard for the quantification of N-Carboxybenzyl D-Valacyclovir. It is a derivative of D-Valacyclovir, which is a prodrug of Acyclovir, a widely used antiviral medication.
Preparation Methods
The synthesis of N-Carboxybenzyl D-Valacyclovir-d4 involves several steps, starting from the precursor D-Valacyclovir. The synthetic route typically includes the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve high purity and consistency.
Chemical Reactions Analysis
N-Carboxybenzyl D-Valacyclovir-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Carboxybenzyl D-Valacyclovir-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry for the accurate quantification of N-Carboxybenzyl D-Valacyclovir.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of antiviral drugs.
Medicine: It aids in the development and testing of new antiviral therapies by providing a reliable standard for drug quantification.
Industry: The compound is used in quality control processes to ensure the consistency and purity of pharmaceutical products.
Mechanism of Action
The mechanism of action of N-Carboxybenzyl D-Valacyclovir-d4 is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The molecular targets and pathways involved are related to the analytical techniques used, such as mass spectrometry, where it helps in the accurate measurement of the target compound.
Comparison with Similar Compounds
N-Carboxybenzyl D-Valacyclovir-d4 is unique due to its stable isotope labeling, which provides enhanced accuracy in quantification compared to non-labeled compounds. Similar compounds include:
N-Carboxybenzyl D-Valacyclovir: The non-labeled version used for similar purposes but without the isotope labeling.
D-Valacyclovir: The parent compound used as an antiviral medication.
Acyclovir: The active drug form used to treat viral infections.
These compounds share structural similarities but differ in their specific applications and properties, with this compound being particularly valuable in analytical chemistry for its precision and reliability.
Properties
Molecular Formula |
C21H26N6O6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m1/s1/i8D2,9D2 |
InChI Key |
ZQSUAJRZJTUOEA-LLCOACHCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


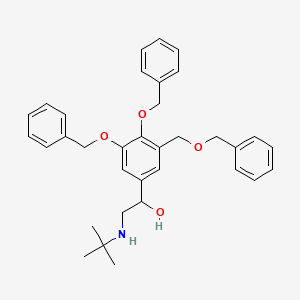
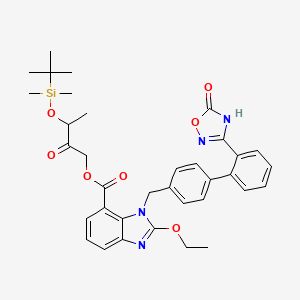
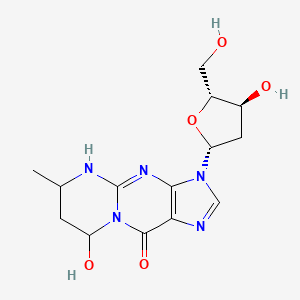
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
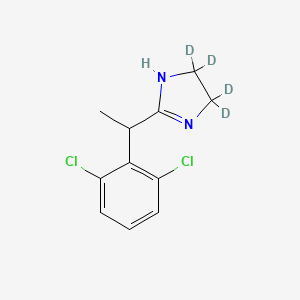
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
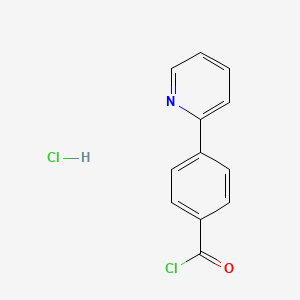
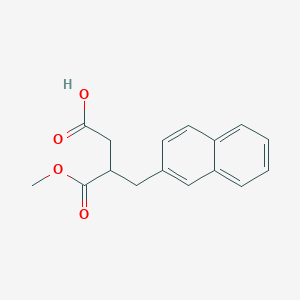
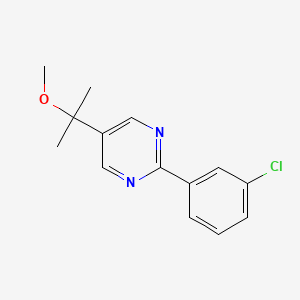

![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
